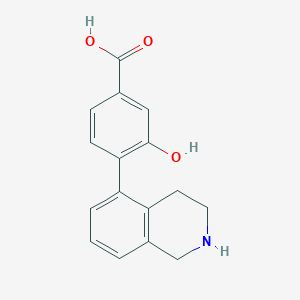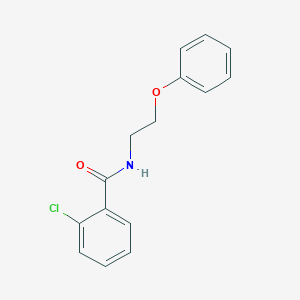
3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid, also known as THIQ, is a chemical compound that has been studied for its potential applications in scientific research. THIQ is a derivative of isoquinoline, a class of compounds that has been shown to have various biological activities. In
作用机制
The mechanism of action of 3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid is not fully understood, but it is believed to act as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a role in the regulation of movement, motivation, and reward. By acting as a dopamine receptor agonist, this compound may increase dopamine activity in the brain, which could have therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase dopamine release from neurons and enhance dopamine receptor signaling. In animal studies, this compound has been shown to improve motor function in models of Parkinson's disease. This compound has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related disorders.
实验室实验的优点和局限性
One advantage of 3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid is its high purity, which makes it suitable for use in lab experiments. However, one limitation is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are several future directions for research on 3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid. One area of interest is the development of new compounds based on the this compound scaffold with improved pharmacological properties. Another area of interest is the investigation of this compound's potential therapeutic effects in other neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. The synthesis of this compound involves the reaction of 3-hydroxy-4-nitrobenzoic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent. This compound has been shown to act as a dopamine receptor agonist, which may have implications for the treatment of Parkinson's disease and other neurological disorders. This compound has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related disorders. While this compound has advantages for use in lab experiments, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid involves the reaction of 3-hydroxy-4-nitrobenzoic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent, such as palladium on carbon. The resulting product is then purified using column chromatography. This method has been shown to yield high purity this compound.
科学研究应用
3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a dopamine receptor agonist, which may have implications for the treatment of Parkinson's disease and other neurological disorders. In pharmacology, this compound has been studied for its potential use as a lead compound for the development of new drugs. In medicinal chemistry, this compound has been used as a scaffold for the design of novel compounds with improved pharmacological properties.
属性
IUPAC Name |
3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15-8-10(16(19)20)4-5-14(15)13-3-1-2-11-9-17-7-6-12(11)13/h1-5,8,17-18H,6-7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYQOGCJSCYIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C3=C(C=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-2-methyl-N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5345507.png)
![N-{3-[(2-methylbenzyl)thio]propyl}methanesulfonamide](/img/structure/B5345510.png)

![1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5345532.png)
![4-({(2R,5S)-5-[(6-ethyl-2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5345539.png)
![4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)
![7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345553.png)
![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345554.png)
![7-(3-chlorophenyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5345558.png)

![3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide](/img/structure/B5345575.png)
![1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5345576.png)

![N-(2,4-dimethylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5345591.png)